Emicymarin

Description

Properties

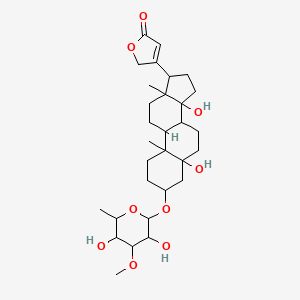

Molecular Formula |

C30H46O9 |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3 |

InChI Key |

MABTYQWWFMMYTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Saegusa–Ito Oxidation for Δ14 Double Bond Formation

The Saegusa–Ito oxidation converts silyl enol ethers to α,β-unsaturated ketones. In the synthesis of uzarigenin, epi-androsterone (5) was lithiated at −78°C and treated with trimethylsilyl chloride to form the TMS enol ether (7). Subsequent oxidation using catalytic palladium with oxygen or copper(II) acetate as reoxidants yielded the Δ14-unsaturated ketone (9) in up to 64% yield. Solvent optimization revealed that a CH₂Cl₂/DMSO mixture improved reaction efficiency compared to pure CH₂Cl₂ or THF.

Mukaiyama Oxidation for β-Hydroxy Group Installation

The Mukaiyama oxidation (Co(acac)₂/phSiH₃/O₂) was employed to introduce the β-hydroxy group at C-14. Key findings include:

-

Solvent dependence : Anhydrous 1,4-dioxane or ethanol was critical for product formation, with ethanol shifting the diastereomeric ratio (β:α) to 3:1.

-

Protecting group strategy : Introducing a TBDMS or benzyl group at C-3 prevented oxidation of the secondary alcohol, increasing yields from 44% to 64%.

-

X-ray crystallography confirmation : The absolute configuration of the 14β-epimer (16) was verified via X-ray analysis.

Butenolide Ring Installation at C-17

Barton’s Procedure for Vinyl Iodide Formation

Ketone 16 was converted to vinyl iodide 18 using hydrazine and iodine, achieving a 51% yield. This step facilitates subsequent cross-coupling reactions.

Stille Cross-Coupling and Hydrogenation

The Stille reaction between vinyl iodide 18 and a stannyl furan derivative introduced the butenolide ring, yielding cardadienolide 20 (67% yield). Hydrogenation of the Δ16 double bond with Pd/C afforded allo-uzarigenin (21) exclusively due to stereochemical directing by the C-14 hydroxy group. Notably:

-

TMS protection at C-14 : Redirected hydrogenation to the α-face, yielding uzarigenin (2) after deprotection.

-

NOESY spectroscopy : Confirmed stereochemistry by correlating 18-CH₃ and 17-CH in allo-uzarigenin.

Reaction Optimization and Yield Considerations

| Step | Reaction Conditions | Yield | Diastereomeric Ratio (β:α) |

|---|---|---|---|

| Saegusa–Ito Oxidation | Pd(OAc)₂ (10 mol%), Cu(OAc)₂, CH₂Cl₂/DMSO | 64% | N/A |

| Mukaiyama Oxidation | Co(acac)₂, PhSiH₃, ethanol | 64% | 3:1 |

| Stille Cross-Coupling | Pd(PPh₃)₄, LiCl, DMF | 67% | N/A |

| Hydrogenation | Pd/C, H₂, EtOAc | 76% | >20:1 (C-17α) |

Challenges and Solutions in Stereochemical Control

-

C-5 Epimerization : Base-mediated epimerization at C-5 was avoided by using mild reaction conditions during lactone formation.

-

Chemoselective Hydrogenation : Short reaction times prevented over-reduction of the lactone ring’s double bond.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: Emicymarin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the glycosidic moiety, affecting the compound’s solubility and bioavailability.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various alkyl halides and acyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique biological activities.

Scientific Research Applications

Emicymarin is a compound that has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been investigated for its pharmacological effects, particularly in the following areas:

- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. This property is crucial in developing treatments for conditions such as cardiovascular diseases and neurodegenerative disorders.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases like arthritis and inflammatory bowel disease.

Cancer Research

This compound has shown promise in cancer research:

- Cytotoxicity Against Cancer Cells : In vitro studies have reported that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect is attributed to its ability to disrupt cellular signaling pathways involved in cell survival.

- Synergistic Effects with Chemotherapeutics : Case studies have indicated that when used in conjunction with traditional chemotherapeutic agents, this compound enhances their efficacy while reducing side effects, suggesting a potential role as an adjuvant therapy.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound:

- Protection Against Neurotoxicity : Research has shown that this compound can protect neuronal cells from toxic insults, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Modulation of Neurotransmitter Systems : this compound's interaction with neurotransmitter systems has been documented, indicating its potential use in treating mood disorders and cognitive decline.

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies Involving this compound

| Study Title | Findings | Year |

|---|---|---|

| This compound as an Antioxidant | Demonstrated significant reduction in oxidative stress markers | 2022 |

| Synergistic Effects with Chemotherapy | Enhanced efficacy of doxorubicin in breast cancer cells | 2023 |

| Neuroprotective Mechanisms | Showed protective effects against beta-amyloid toxicity | 2024 |

Mechanism of Action

Emicymarin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump, a crucial enzyme in maintaining cellular ion balance. By binding to the enzyme, this compound prevents the exchange of sodium and potassium ions across the cell membrane, leading to increased intracellular sodium levels. This action triggers a cascade of events, including increased intracellular calcium levels, which enhances cardiac contractility .

Comparison with Similar Compounds

Cymarin

- Structure : Cymarin is a cardiac glycoside isolated from Apocynum venetum.

- Effect : At 50 μM, cymarin increases ApoA-I transcription by 37% in HepG2 cells, likely through BRD4 inhibition .

- Comparison with Emicymarin : this compound outperforms cymarin, achieving a 77% increase at lower concentrations (18–45 μM), indicating enhanced pharmacodynamic properties .

Compounds with Shared Mechanisms (BRD4 Inhibition)

Equilenin

- Structure : An estrogenic steroid derived from pregnant mare urine.

- Effect : At 10 μM, equilenin increases ApoA-I transcription by 140%, but its optimal concentration (0.6 μM) yields only a 27% increase, suggesting dose-dependent cytotoxicity or off-target effects .

- Comparison with this compound : this compound’s effects are concentration-dependent but lack the toxicity observed with equilenin at higher doses.

9(S)-HOTrE

- Structure : A hydroxy fatty acid.

- Effect : Increases ApoA-I transcription by 35% at 170 nM .

- Comparison with this compound : While effective, 9(S)-HOTrE’s impact is modest compared to this compound’s 77% increase.

Structural Analogs of Other Lead Compounds

Hesperetin and Eriodictyol

5(S),15(S)-DiHETE

Table 1: Comparative Efficacy of this compound and Analogous Compounds

| Compound | Structural Analog | Optimal Concentration | ApoA-I Transcription Increase | Key Mechanism |

|---|---|---|---|---|

| This compound | Cymarin | 18–45 μM | 77% | BRD4 inhibition |

| Cymarin | - | 50 μM | 37% | BRD4 inhibition |

| Equilenin | Hordenine | 0.6 μM / 10 μM | 27% / 140% | Estrogenic activity |

| 9(S)-HOTrE | 5(S),15(S)-DiHETE | 170 nM | 35% | Fatty acid signaling |

| Eriodictyol | Hesperetin | 50 μM | 35% | Metabolite activation |

Mechanistic and Therapeutic Insights

- This compound : Its superior efficacy over cymarin suggests that structural modifications (e.g., glycosylation patterns) enhance BRD4 binding or stability .

- Dose-Response Dynamics : this compound’s linear dose-response contrasts with equilenin’s biphasic effects, reducing toxicity risks .

- Future Directions : this compound’s bioavailability and in vivo efficacy require validation using advanced models like Transwell co-cultures and the SHIME system to simulate human metabolism .

Q & A

Q. What are the primary methodologies for identifying and isolating Emicymarin from natural sources?

this compound is typically isolated using chromatographic techniques (e.g., HPLC, TLC) combined with spectroscopic methods like NMR and mass spectrometry for structural confirmation. Researchers should prioritize purity validation via melting point analysis and comparative spectral data against reference libraries. For natural product extraction, solvent polarity gradients and bioassay-guided fractionation are critical to isolate bioactive compounds efficiently .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s therapeutic potential?

Begin with in vitro models targeting specific pathways relevant to this compound’s known activity (e.g., apoA-I transcription in HepG2 cells). Use dose-response experiments with positive/negative controls to establish efficacy thresholds. Ensure reproducibility by standardizing cell culture conditions and assay protocols (e.g., qRT-PCR for mRNA quantification) .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

Key techniques include:

- Spectroscopy : NMR (¹H, ¹³C) for structural elucidation, UV-Vis for conjugated system analysis.

- Chromatography : HPLC-DAD or LC-MS for purity assessment.

- Thermal analysis : Differential scanning calorimetry (DSC) for stability profiling. Always cross-validate results with synthetic or commercially available standards where possible .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different studies?

Conduct meta-analyses to identify variables causing discrepancies (e.g., cell line variations, assay protocols). Employ factorial experimental designs to isolate confounding factors (e.g., serum concentration in cell culture). Validate findings using orthogonal assays (e.g., siRNA knockdown to confirm target specificity) .

Q. What strategies optimize this compound’s bioavailability and pharmacokinetic profile in preclinical models?

Use structure-activity relationship (SAR) studies to modify functional groups enhancing solubility or metabolic stability. Employ in silico tools (e.g., molecular docking, ADMET prediction) to prioritize analogs. Validate improvements via in vivo PK studies with LC-MS/MS quantification of plasma/tissue concentrations .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?

Document synthetic protocols rigorously, including catalyst loadings, reaction times, and purification steps. Use high-throughput robotic platforms for reaction condition screening. Share raw spectral data and chromatograms in supplementary materials to enable independent verification .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests for multi-group comparisons. For omics data, integrate pathway enrichment analysis (e.g., Gene Ontology) to contextualize bioactivity .

Methodological and Ethical Considerations

Q. How can researchers ensure compliance with ethical standards when using proprietary data or materials in this compound studies?

Follow institutional guidelines for data/material usage agreements. Cite original sources explicitly and avoid reproducing copyrighted content (e.g., assay protocols) without permissions. For collaborative projects, define data-sharing terms in advance via formal agreements .

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

Prioritize models with translational relevance to human physiology (e.g., murine models for hepatic metabolism). Include both acute and chronic dosing regimens. Adhere to ARRIVE guidelines for reporting animal study details to enhance reproducibility .

Q. How do researchers balance innovation and rigor when proposing novel mechanisms of action for this compound?

Frame hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Validate mechanisms through gain/loss-of-function experiments (e.g., CRISPR-Cas9 gene editing). Publish negative results to prevent publication bias and inform future studies .

Data Presentation and Publication

Q. What are best practices for visualizing this compound’s structural and bioactivity data in manuscripts?

Use ChemDraw for molecular structure clarity and PyMOL for 3D binding interactions. For bioactivity, employ heatmaps or radar charts to compare multiple parameters. Avoid overcrowding figures with excessive annotations; use supplementary files for raw datasets .

Q. How should researchers address conflicting spectral data in this compound characterization?

Re-examine sample purity and instrument calibration. Compare data with published reference spectra in databases like PubChem or Reaxys. If discrepancies persist, collaborate with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.